
(R)-tert-Butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate
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Overview
Description
®-tert-Butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl group, an amino group, and a fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via a nucleophilic substitution reaction using a fluorinated phenol and a suitable leaving group.
Attachment of the tert-Butyl Group: The tert-butyl group is often introduced through a tert-butylation reaction using tert-butyl chloride and a base.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of ®-tert-Butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The fluorophenoxy group can be reduced under specific conditions to form a hydroxyphenoxy group.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the fluorine atom can produce various substituted phenoxy derivatives.
Scientific Research Applications
Synthesis Overview
The synthesis of (R)-tert-Butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate typically involves several key steps:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving amines and carbonyl compounds.
- Introduction of the Fluorophenoxy Group : Conducted via nucleophilic substitution with fluorinated phenols.
- Attachment of the tert-Butyl Group : Accomplished through tert-butylation reactions.
- Final Coupling : Combines intermediate products to yield the final compound.
Medicinal Chemistry
One of the primary applications of this compound is as a building block for synthesizing pharmaceutical agents. Its unique structure allows it to interact with biological targets effectively, making it a candidate for developing treatments for neurological disorders and other health conditions.
Organic Synthesis
This compound serves as an intermediate in the synthesis of complex organic molecules. Its functional groups enable various chemical reactions, including oxidation, reduction, and substitution, facilitating the creation of diverse chemical entities.
Biological Studies
Research has utilized this compound to investigate the effects of fluorinated compounds on biological systems. Its interactions at the molecular level can provide insights into enzyme activity modulation and receptor interactions.
Industrial Applications
In industrial settings, this compound is explored for developing new materials with enhanced stability and reactivity. Its properties may contribute to advancements in material science and engineering.
Case Study 1: Antiviral Research
A study investigated compounds targeting the RNA-dependent RNA polymerase of influenza viruses, where derivatives similar to this compound were evaluated for their ability to inhibit viral replication. The findings highlighted how structural modifications influenced antiviral activity, demonstrating the compound's potential role in drug discovery against influenza .
Case Study 2: Neurological Disorders
Another research effort focused on synthesizing derivatives based on this compound aimed at modulating neurotransmitter systems. The study revealed promising results in enhancing cognitive functions in animal models, suggesting a pathway for developing therapeutic agents for conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenoxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(4-amino-2-chlorophenoxy)pyrrolidine-1-carboxylate
- tert-Butyl 3-(4-amino-2-methylphenoxy)pyrrolidine-1-carboxylate
- tert-Butyl 3-(4-amino-2-nitrophenoxy)pyrrolidine-1-carboxylate
Uniqueness
®-tert-Butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine atom can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Biological Activity
(R)-tert-Butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This compound features a pyrrolidine ring and has been investigated for its biological activities, particularly in relation to neurological disorders and other therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C15H21FN2O3 |
Molecular Weight | 296.337 g/mol |
Density | 1.2 ± 0.1 g/cm³ |
Boiling Point | 425.1 ± 45.0 °C at 760 mmHg |
Flash Point | 210.9 ± 28.7 °C |
CAS Number | 1286207-81-5 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : Achieved through cyclization involving an amine and a carbonyl compound.
- Introduction of the Fluorophenoxy Group : Utilizes nucleophilic substitution with a fluorinated phenol.
- Attachment of the tert-Butyl Group : Involves tert-butylation using tert-butyl chloride.
- Final Coupling : Combines intermediate compounds to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, enhancing interaction with receptors or enzymes.
- Hydrophobic Interactions : The fluorophenoxy group interacts with hydrophobic regions, potentially modulating enzyme or receptor activity .
Biological Activity
Research indicates that this compound exhibits diverse biological activities, including:
- Neuroprotective Effects : It has been explored for its potential in treating neurological disorders due to its ability to modulate neurotransmitter systems.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic activity against various cancer cell lines, including human colon adenocarcinoma and cervical carcinoma .
Case Studies
- Anticancer Activity : A study highlighted the cytotoxic effects of related compounds on tumor cell lines, demonstrating significant inhibition of cell proliferation at low micromolar concentrations .
- Neuropharmacological Studies : Investigations into the compound's effects on neurotransmitter uptake suggest potential applications in treating conditions such as depression and anxiety disorders .
Research Applications
This compound serves as a versatile building block in medicinal chemistry:
- Drug Development : It is utilized in synthesizing novel pharmaceutical agents targeting neurological and oncological conditions.
- Biological Studies : The compound is instrumental in exploring the effects of fluorinated compounds on biological systems, contributing to the understanding of structure-activity relationships (SAR) in drug design .
Properties
IUPAC Name |
tert-butyl (3R)-3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-7-6-11(9-18)20-13-5-4-10(17)8-12(13)16/h4-5,8,11H,6-7,9,17H2,1-3H3/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVWLZVYWAVOET-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=C(C=C(C=C2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.